1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine
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Overview
Description
1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is characterized by its unique structure, which includes a methoxy group attached to the thiazole ring and an ethanamine side chain. It is a white to pale yellow solid with a characteristic odor typical of thiazole derivatives .
Preparation Methods
The synthesis of 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine typically involves organic synthesis techniques. One common method involves the reaction of 1,2-dichloroethane with 1-methyl-1H-thiazole-2-amine to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the methoxy group into the thiazole ring, resulting in the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The methoxy group and the amine group in the compound can participate in substitution reactions.
Scientific Research Applications
1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in various chemical research fields.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The methoxy and amine groups also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine can be compared with other thiazole derivatives such as:
1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one: This compound has a similar structure but lacks the amine group, which affects its reactivity and applications.
5-Methoxy-1H-indol-3-yl)ethan-1-amine: This compound contains an indole ring instead of a thiazole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxy-1,2-thiazol-5-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(7)5-3-6(9-2)8-10-5/h3-4H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFGWZAQOIZAQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NS1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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